2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a benzo[d]thiazole ring, and a piperazine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups and heteroatoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the furan moiety. The methylsulfonyl group is usually introduced through sulfonation reactions.
Benzo[d]thiazole Core Synthesis: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.
Furan Ring Addition: The furan ring is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.
Methylsulfonyl Group Introduction: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, converting it to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
furan-2-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-26(22,23)14-6-2-5-13-15(14)18-17(25-13)20-9-7-19(8-10-20)16(21)12-4-3-11-24-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLCGWVFJSRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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